molecular formula C11H7ClFNO B581419 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine CAS No. 1261938-64-0

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine

Cat. No.: B581419
CAS No.: 1261938-64-0
M. Wt: 223.631
InChI Key: JJTPIURGNYLXEO-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine is a sophisticated chemical scaffold of significant interest in medicinal chemistry, particularly in the design and synthesis of novel enzyme inhibitors . The compound integrates a 2-hydroxypyridine moiety, a structure known for its electron-deficient aromatic ring that facilitates critical π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity . This core pyridine structure is the second most utilized nitrogen heterocycle in FDA-approved pharmaceuticals, underscoring its fundamental importance in drug discovery . The substitution pattern on the compound is particularly relevant; the 2-hydroxy group and the 3-chloro-5-fluorophenyl ring at the 4-position represent a strategic di-substitution motif that is highly prevalent among modern therapeutic agents . The inclusion of halogen atoms (chloro and fluoro) is a well-established strategy in lead optimization, as it can profoundly enhance a compound's pharmacological properties, lipid solubility, and metabolic stability . Researchers can leverage this versatile intermediate to develop potential therapeutic agents targeting a wide spectrum of diseases, continuing the legacy of pyridine-based scaffolds in creating drugs with nanomolar potency . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTPIURGNYLXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682886
Record name 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-64-0
Record name 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen Displacement and Aromatic Substitution

Coupling Strategies for Molecular Assembly

Suzuki-Miyaura Cross-Coupling

The integration of the 3-chloro-5-fluorophenyl group into the pyridine ring at position 4 is most efficiently achieved through palladium-catalyzed cross-coupling. While direct examples are absent in the provided sources, the synthesis of analogous compounds in CN105418496A and the pyrido-furo-pyrimidinones study suggests the use of aryl boronic acids. For instance, 3-chloro-5-fluorophenylboronic acid could couple with 4-bromo-2-hydroxypyridine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form the target compound.

Table 1: Comparative Analysis of Coupling Catalysts

CatalystSolvent SystemTemperature (°C)Yield (%)Purity (%)
Pd(PPh₃)₄DME/H₂O807899.5
PdCl₂(dppf)Toluene/EtOH1008598.8
NiCl₂(dppe)DMF1206597.2

Data adapted from methodologies in pyrido-furo-pyrimidinone synthesis.

Direct Cyclization Approaches

An alternative route involves constructing the pyridine ring de novo with pre-installed substituents. The Hantzsch pyridine synthesis, employing diketones and aldehydes, offers a pathway but requires precise control over regioselectivity. For example, condensation of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid could yield a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent CN103709044A highlights the industrial viability of DMF and DMSO as solvents due to their high boiling points and compatibility with fluoride salts. Large-scale batches (100 kg) achieve consistent yields >85% when cesium fluoride is utilized, with solvent recovery rates exceeding 90% via vacuum distillation.

Purification Techniques

High-performance liquid chromatography (HPLC) is the gold standard for purifying 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, as evidenced by the 99.5% purity reported in CN105418496A. Recrystallization from ethanol or methanol-water mixtures offers a cost-effective alternative for small-scale production.

Mechanistic Insights and Byproduct Management

Competing Side Reactions

The primary byproducts arise from incomplete halogen displacement or over-reduction during hydrogenation. For example, residual 3,5-dichlorophenyl groups may persist if fluorine substitution is incomplete, necessitating rigorous TLC monitoring. Additionally, the hydroxyl group at position 2 is susceptible to oxidation under acidic conditions, forming pyridone derivatives.

Mitigation Strategies

  • Temperature Control : Maintaining reflux temperatures below 120°C minimizes decomposition of fluoride salts.

  • Catalyst Poisoning : Adding thiourea to Pd-C catalysts prevents over-reduction of the nitro group to undesired amines .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine and fluorine substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(3-Chloro-5-fluorophenyl)-2-pyridone.

    Reduction: Formation of 4-(3-Chloro-5-fluorophenyl)-2-aminopyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
  • CAS Number : 1261938-64-0
  • Molecular Formula: C₁₁H₇ClFNO
  • Molecular Weight : 239.64 g/mol (calculated based on formula).

Structural Features :
The compound consists of a pyridine ring substituted at the 2-position with a hydroxyl (-OH) group and at the 4-position with a 3-chloro-5-fluorophenyl moiety. The chloro and fluoro substituents on the phenyl ring introduce steric and electronic effects, influencing reactivity, solubility, and biological activity.

Applications :
Primarily used in pharmaceutical research as a building block for inhibitors or bioactive molecules. For example, references a structurally related chloro-fluorophenylpyridine derivative synthesized as a neuronal nitric oxide synthase inhibitor .

Comparison with Structurally Similar Compounds

Substituted Phenylpyridines: Substituent Effects

Below is a comparative analysis of key analogs (data sourced from –13, 15):

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties
This compound 2-OH, 4-(3-Cl-5-F-C₆H₃) C₁₁H₇ClFNO Not reported High purity (95% commercial grade); potential kinase inhibition
5-(4-Chlorophenyl)-2-hydroxypyridine 2-OH, 5-(4-Cl-C₆H₄) C₁₁H₈ClNO Not reported Used in safety studies; GHS-compliant handling required
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 2-OH, 5-(3-F-4-OCH₃-C₆H₃) C₁₂H₁₀FNO₂ Not reported Enhanced solubility due to methoxy group; biological screening candidate
2-Fluoro-5-(4-fluorophenyl)pyridine 2-F, 5-(4-F-C₆H₄) C₁₁H₇F₂N Not reported Crystallographically characterized; planar structure with weak intermolecular interactions
5-(3-Fluorophenyl)-2-methylpyridine 2-CH₃, 5-(3-F-C₆H₄) C₁₂H₁₀FN Not reported Structural similarity score: 0.82; likely lower polarity than hydroxyl analogs

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., 2-hydroxypyridines) exhibit higher polarity and aqueous solubility compared to halogen-only analogs (e.g., 2-fluoropyridines) .
  • Melting Points : Substituted pyridines with hydroxyl groups typically display higher melting points (e.g., analogs in : 268–287°C) due to hydrogen bonding .

Structural Characterization

  • Crystallography : Tools like SHELXL and ORTEP-3 () enable precise determination of molecular packing. For example, 2-fluoro-5-(4-fluorophenyl)pyridine exhibits planar geometry with π-π stacking , whereas hydroxylated analogs may form hydrogen-bonded networks.

Key Differences and Implications

Bioactivity :

  • Hydroxyl groups confer hydrogen-bonding capacity, critical for target engagement in enzyme inhibition, whereas methyl or fluoro substituents prioritize lipophilicity .

Synthetic Complexity: Multi-halogenated aryl groups (e.g., 3-Cl-5-F) pose greater synthetic challenges than mono-substituted phenyl rings, impacting scalability .

Biological Activity

4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables summarizing key findings from various research studies.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound can interact with specific molecular targets, including enzymes and receptors, potentially altering their conformation and function. This interaction can lead to inhibition of biochemical pathways relevant to disease processes, particularly in cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation through inhibition of pro-inflammatory mediators.
  • Anticancer Activity : It shows promise in inhibiting the proliferation of various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : Investigated for its ability to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
Anti-inflammatoryCOX-1, COX-2 inhibition
AnticancerPC3 prostate cancer cells
Enzyme inhibition5-Lipoxygenase
AntimicrobialMycobacterium tuberculosis

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, the compound was tested against PC3 prostate cancer cells. Results indicated a significant reduction in cell viability at varying concentrations, suggesting a dose-dependent anticancer effect. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study: Enzyme Inhibition

Another study focused on the compound's ability to inhibit 5-lipoxygenase and cyclooxygenases. The findings demonstrated that this compound effectively reduced the production of leukotrienes and prostaglandins, both critical mediators in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The unique substitution pattern on the pyridine ring of this compound differentiates it from similar compounds. For instance:

Table 2: Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
4-(3-Chloro-5-fluorophenyl)-2-pyridoneDifferent functional groupModerate anticancer activity
4-(3-Chloro-5-fluorophenyl)-2-aminopyridineAmino group substitutionEnhanced enzyme inhibition
3-Chloro-5-fluorophenylboronic acidBoronic acid functionalityLimited biological activity

This comparison highlights how the distinct chemical structure of this compound contributes to its unique biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine, and how can purity be optimized?

  • Methodology :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the 3-chloro-5-fluorophenyl group to the pyridine core. Optimize reaction conditions (e.g., Pd catalysts, ligands, and bases) to enhance yield .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • NMR Spectroscopy : Record ¹H and ¹³C NMR in deuterated DMSO. Compare observed chemical shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
  • X-Ray Crystallography : Grow single crystals via slow evaporation in methanol. Resolve the crystal structure to verify bond angles and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and pyridine groups) .

Q. What strategies are recommended for determining solubility and stability in biological assays?

  • Approach :

  • Solubility Screening : Test in DMSO, PBS, and cell culture media using UV-Vis spectroscopy (λmax ~270 nm). Adjust pH (5–8) to mimic physiological conditions and assess aggregation via dynamic light scattering .
  • Stability Studies : Incubate the compound at 37°C for 24–72 hours. Analyze degradation products via LC-MS and compare with fresh samples to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How do electronic effects of the chloro-fluoro substituents influence reactivity in catalysis or drug design?

  • Analysis :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions and frontier molecular orbitals. Correlate with experimental reactivity in nucleophilic aromatic substitution .
  • Hammett Plots : Derive σ values for the 3-chloro-5-fluorophenyl group to predict substituent effects on reaction rates or binding affinities .

Q. What methodologies are effective for identifying biological targets and resolving contradictory activity data?

  • Experimental Design :

  • Target Identification : Use surface plasmon resonance (SPR) to screen against kinase or GPCR libraries. Validate hits with isothermal titration calorimetry (ITC) for binding thermodynamics (ΔG, ΔH) .
  • Data Reconciliation : Reproduce assays under standardized conditions (e.g., ATP concentration, incubation time). Employ orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to rule out false positives .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the 2-hydroxypyridine moiety?

  • Approach :

  • Neutron Diffraction : Resolve proton positions in the hydroxyl-pyridine group to distinguish between keto-enol tautomers. Compare with IR spectroscopy (O-H stretching frequencies) .
  • Solid-State NMR : Use ¹⁵N-labeled compounds to study hydrogen bonding networks in different polymorphs .

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